4-Methoxythiophene-2-carbonyl chloride
Description
4-Methoxythiophene-2-carbonyl chloride is a specialized organosulfur compound featuring a thiophene ring substituted with a methoxy group at the 4-position and a reactive carbonyl chloride moiety at the 2-position. This structure combines the electron-donating methoxy group with the electrophilic carbonyl chloride, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems or functionalized polymers.
Properties
IUPAC Name |
4-methoxythiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERVICHTBYEZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563366 | |
| Record name | 4-Methoxythiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128995-59-5 | |
| Record name | 4-Methoxythiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The conversion of 4-methoxythiophene-2-carboxylic acid to its corresponding acyl chloride involves nucleophilic acyl substitution. Thionyl chloride (SOCl₂) acts as both the chlorinating agent and solvent, with the reaction proceeding via the formation of a mixed anhydride intermediate. The methoxy group at the 4-position remains stable under these conditions due to its electron-donating nature, which mitigates electrophilic substitution side reactions.
Stoichiometric Ratio:
Industrial-Scale Procedure
Adapted from large-scale protocols for analogous acyl chlorides:
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Charging the Reactor:
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4-Methoxythiophene-2-carboxylic acid (1.0 mol, 172.6 g) and toluene (500 mL) are loaded into a glass-lined reactor under nitrogen.
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SOCl₂ (2.5 mol, 297.5 g) is added dropwise over 1 hour to control exothermicity (ΔT < 10°C).
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Reflux and Completion:
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The mixture is heated to 70–80°C for 8–12 hours.
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Reaction progress is monitored via FT-IR (disappearance of –COOH peak at 1700 cm⁻¹).
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Workup and Isolation:
Data Table 1: Optimized Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 4-Methoxythiophene-2-carboxylic acid | |
| Solvent | Toluene | |
| Temperature | 70–80°C (reflux) | |
| Reaction Time | 8–12 hours | |
| Yield | 85–90% | |
| Purity (GC) | ≥95% |
Alternative Preparation Routes
Oxalyl Chloride Catalyzed by Dimethylformamide (DMF)
Oxalyl chloride [(COCl)₂] with catalytic DMF enables milder conditions (25–40°C), but the method is rarely scaled due to:
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Cost: Oxalyl chloride is 3–4× more expensive than SOCl₂.
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Sensitivity: DMF can form stable adducts with the acyl chloride, necessitating rigorous purification.
Industrial Adaptation and Process Intensification
Continuous Flow Synthesis
Pilot-scale studies for analogous compounds demonstrate:
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Residence Time Reduction: 2–4 hours in microreactors vs. 8–12 hours batchwise.
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Yield Improvement: 93–95% due to precise temperature control.
Data Table 2: Batch vs. Continuous Flow Performance
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 12 hours | 3 hours |
| Yield | 85–90% | 93–95% |
| Solvent Consumption | 500 mL/mol | 300 mL/mol |
Solvent Recycling Systems
Toluene recovery rates exceed 95% in multi-stage distillation columns, reducing raw material costs by 20–30%.
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.21 (d, J=3.1 Hz, 1H, thiophene-H), 6.85 (d, J=3.1 Hz, 1H, thiophene-H), 3.89 (s, 3H, OCH₃).
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IR (neat): 1765 cm⁻¹ (C=O), 730 cm⁻¹ (C–S).
Purity Assessment
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Gas Chromatography (GC): ≥95% purity with HP-5 column (30 m × 0.32 mm).
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Titrimetric Analysis: Free chloride content <0.5% (w/w) via AgNO₃ titration.
Environmental and Regulatory Compliance
Effluent Management
Chemical Reactions Analysis
Types of Reactions
4-Methoxythiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: It can be reduced to 4-methoxythiophene-2-carboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 4-methoxythiophene-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines (R-NH2) or alcohols (R-OH) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Aldehydes: Formed by reduction.
Carboxylic Acids: Formed by oxidation.
Scientific Research Applications
Organic Synthesis
4-Methoxythiophene-2-carbonyl chloride serves as a key intermediate in the synthesis of more complex organic molecules. It participates in various chemical reactions:
- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
- Suzuki-Miyaura Coupling Reactions: This compound can be utilized to form carbon-carbon bonds with boronic acids, which is essential in constructing biaryl compounds used in pharmaceuticals and agrochemicals.
| Reaction Type | Major Products Formed |
|---|---|
| Nucleophilic Substitution | Amides, Esters |
| Suzuki-Miyaura Coupling | Biaryl Compounds |
Medicinal Chemistry
While specific biological activity data for this compound is limited, its structural analogs are known for various pharmacological activities, including antimicrobial and anti-inflammatory effects. The compound's electrophilic nature allows it to interact with biological molecules, making it a candidate for further exploration in drug development .
Case Study: Potential Drug Development
Research indicates that thiophene derivatives often exhibit promising biological properties. Studies focusing on the reactivity of this compound with enzymes or receptors could lead to the discovery of novel therapeutic agents.
Agrochemical Development
This compound is also utilized in the synthesis of agrochemicals. For instance, it serves as an intermediate in the production of herbicides like thiencarbazone-methyl, which inhibits essential amino acid biosynthesis in plants, effectively controlling weed growth .
Case Study: Herbicide Synthesis
Thiencarbazone-methyl has shown significant efficacy against various weeds in agricultural settings. The synthesis process involves multiple steps where this compound plays a crucial role as an intermediate.
Mechanism of Action
The mechanism of action of 4-methoxythiophene-2-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in organic synthesis, it acts as an acylating agent, transferring the acyl group to nucleophiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-methoxythiophene-2-carbonyl chloride with three structurally related compounds, focusing on synthesis, physicochemical properties, and applications.
4-Chloropyridine-2-carbonyl Chloride Hydrochloride
Structure : A pyridine ring with a chlorine substituent at the 4-position and a carbonyl chloride at the 2-position.
Synthesis : Prepared via reaction of 2-picolinic acid with thionyl chloride and sodium bromide in chlorobenzene, yielding 58% as a white solid .
Key Properties :
- Melting point: 34.0–38.0 °C
- ¹H-NMR : δ 8.44 (d, J = 5.2 Hz, pyridine-H), 3.04 (d, methylamine-H).
- ESI-MS : m/z 193.04 (M+Na)+ .
Comparison : - The methoxy group (electron-donating) vs. chlorine (electron-withdrawing) alters electrophilicity: this compound may exhibit slower hydrolysis than 4-chloropyridine-2-carbonyl chloride due to reduced electron deficiency at the carbonyl carbon.
3-Quinolinecarbonyl Chloride, 4-Chloro-2-(4-Methoxyphenyl)-
Structure: A quinoline core with a 4-methoxyphenyl group at the 2-position and a chlorine substituent at the 4-position. Key Features:
- The extended aromatic system (quinoline) increases molecular rigidity compared to thiophene.
- Comparison:
- Reactivity: The quinoline derivative’s larger π-system may enhance conjugation, reducing electrophilicity relative to the thiophene analog.
- Applications: Quinoline carbonyl chlorides are often used in antimalarial drug synthesis, whereas thiophene derivatives are prioritized in materials science (e.g., conductive polymers) due to sulfur’s electronic contributions.
2-Methoxyethoxymethyl Chloride (MEM Chloride)
Structure: A linear ether chain with a methoxy group and terminal chloride. Synthesis: Not detailed in the evidence, but typically derived from glycol ethers via chlorination . Key Properties:
- Liquid at room temperature (contrasting with crystalline aromatic carbonyl chlorides).
- Applications : Primarily a protecting group for alcohols in organic synthesis, unlike aromatic carbonyl chlorides, which are acylating agents .
Comparison : - The target compound’s aromatic structure offers greater thermal stability and regioselectivity in reactions compared to MEM chloride’s aliphatic flexibility.
Table 1. Comparative Overview of Key Properties
Research Findings and Trends
- Synthetic Efficiency : Pyridine-based carbonyl chlorides (e.g., 4-chloropyridine-2-carbonyl chloride) achieve moderate yields (~58%) under standard thionyl chloride conditions , whereas thiophene derivatives may require optimized protocols due to sulfur’s susceptibility to oxidation.
- Stability : Aromatic carbonyl chlorides (thiophene, pyridine) are generally more stable than aliphatic analogs (e.g., MEM chloride), but moisture sensitivity necessitates anhydrous handling .
- Spectroscopic Signatures : The methoxy group in this compound would produce a distinct singlet near δ 3.8 in ¹H-NMR, contrasting with pyridine’s deshielded aromatic protons (δ 7–9) .
Biological Activity
4-Methoxythiophene-2-carbonyl chloride is a compound that belongs to the thiophene family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, typically involving the reaction of thiophene derivatives with acyl chlorides or oxalyl chloride. The general synthesis pathway includes:
- Starting Material : Thiophene or its derivatives.
- Reagents : Oxalyl chloride or phosgene in the presence of Lewis acids like aluminum chloride.
- Reaction Conditions : Elevated temperatures and subsequent hydrolysis to yield the desired carbonyl chloride.
This compound exhibits a methoxy group at the 4-position, which may enhance its lipophilicity and biological activity compared to other thiophene derivatives.
Antimicrobial Activity
Recent studies have indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess comparable activity .
Anti-inflammatory Effects
Thiophenes are recognized for their anti-inflammatory properties. Preliminary research indicates that derivatives of thiophene can modulate inflammatory pathways, potentially reducing cytokine production and inflammation markers in vitro. This suggests that this compound could be explored for its anti-inflammatory potential in various disease models .
Anticancer Properties
The anticancer activity of thiophene derivatives has been documented in several studies. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the thiophene ring significantly enhanced antimicrobial potency, suggesting that this compound could be an effective candidate for further development .
- Anti-inflammatory Mechanism : Research investigating the anti-inflammatory effects of thiophene derivatives revealed that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This mechanism highlights the potential therapeutic application of this compound in inflammatory diseases .
- Anticancer Activity : In a study focusing on cancer cell lines, several thiophene derivatives were tested for their ability to induce apoptosis. The findings suggested that modifications at the carbonyl position could enhance cytotoxic effects against specific cancer types, indicating a promising avenue for this compound as a lead compound in cancer therapy .
Data Tables
Q & A
Basic: What are the recommended synthetic routes for 4-Methoxythiophene-2-carbonyl chloride in laboratory settings?
Methodological Answer:
A common approach involves converting the corresponding carboxylic acid (e.g., 4-methoxythiophene-2-carboxylic acid) to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Key steps include:
Reaction Setup : Conduct the reaction under anhydrous conditions in an inert atmosphere (argon/nitrogen) to prevent hydrolysis.
Catalysis : Add a catalytic amount of DMF to activate the reaction.
Purification : Remove excess reagents via rotary evaporation, followed by distillation or recrystallization (e.g., using dry hexane/dichloromethane).
Characterization : Confirm purity via melting point, NMR, and IR spectroscopy.
Reference : Similar protocols for thiophene carboxylate ester synthesis (e.g., methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate) highlight the importance of moisture control and catalysis . Safety protocols for handling acyl chlorides align with SDS guidelines for related compounds like 4-methoxybenzyl chloride .
Advanced: How can researchers optimize the yield of this compound under varying catalytic conditions?
Methodological Answer:
Optimization involves systematic variation of parameters:
Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or DMF at 0.1–5 mol% to enhance reactivity.
Solvent Effects : Compare yields in polar aprotic solvents (e.g., dichloromethane vs. THF).
Temperature Gradients : Perform reactions at 0°C, room temperature, and reflux (40–60°C) to balance reaction rate and decomposition.
Monitoring : Use TLC or in-situ FTIR to track acyl chloride formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
